2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide 2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
Brand Name: Vulcanchem
CAS No.: 2034586-68-8
VCID: VC6376144
InChI: InChI=1S/C19H20N4OS/c24-18(15-25-14-16-6-2-1-3-7-16)21-10-12-23-13-11-22-19(23)17-8-4-5-9-20-17/h1-9,11,13H,10,12,14-15H2,(H,21,24)
SMILES: C1=CC=C(C=C1)CSCC(=O)NCCN2C=CN=C2C3=CC=CC=N3
Molecular Formula: C19H20N4OS
Molecular Weight: 352.46

2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide

CAS No.: 2034586-68-8

Cat. No.: VC6376144

Molecular Formula: C19H20N4OS

Molecular Weight: 352.46

* For research use only. Not for human or veterinary use.

2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide - 2034586-68-8

Specification

CAS No. 2034586-68-8
Molecular Formula C19H20N4OS
Molecular Weight 352.46
IUPAC Name 2-benzylsulfanyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide
Standard InChI InChI=1S/C19H20N4OS/c24-18(15-25-14-16-6-2-1-3-7-16)21-10-12-23-13-11-22-19(23)17-8-4-5-9-20-17/h1-9,11,13H,10,12,14-15H2,(H,21,24)
Standard InChI Key PXENCHGQRBIDPA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSCC(=O)NCCN2C=CN=C2C3=CC=CC=N3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name, 2-benzylsulfanyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide, delineates its structure: a pyridine ring (at position 2) fused to an imidazole moiety, connected via an ethyl chain to an acetamide group bearing a benzylsulfanyl substituent. Key descriptors include:

PropertyValueSource
Molecular FormulaC₁₉H₂₀N₄OS
Molecular Weight352.46 g/mol
SMILESC1=CC=C(C=C1)CSCC(=O)NCCN2C=CN=C2C3=CC=CC=N3
InChIKeyPXENCHGQRBIDPA-UHFFFAOYSA-N

The pyridine and imidazole rings contribute to aromaticity and hydrogen-bonding capacity, while the benzylsulfanyl group enhances lipophilicity, potentially influencing membrane permeability .

Spectroscopic and Physicochemical Properties

Although solubility data remain unreported, the compound’s logP (estimated via PubChem tools) suggests moderate hydrophobicity, aligning with analogs like 2-(benzylsulfanyl)-N-(prop-2-en-1-yl)acetamide (logP ≈ 2.1) . The presence of multiple nitrogen atoms implies basicity, with probable protonation at the imidazole’s N-1 position under physiological conditions.

Synthesis and Reactivity

Synthetic Pathways

While no explicit protocol for this compound exists, analogous molecules are synthesized via multi-step sequences . A plausible route involves:

  • Imidazole-Pyridine Coupling: Reacting 2-(pyridin-2-yl)-1H-imidazole with 1,2-dibromoethane to form the ethyl-linked intermediate.

  • Acetamide Formation: Treating the intermediate with 2-(benzylsulfanyl)acetic acid chloride under Schotten-Baumann conditions.

Microwave-assisted synthesis, as described in patent WO2015076760A1 for related nitroimidazole acetamides, could enhance reaction efficiency . This method employs solvent-free conditions and microwave irradiation (30 minutes, 700–850 W), yielding products with minimal purification .

Reactivity and Stability

The benzylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing agents . The imidazole ring may undergo electrophilic substitution at the C-4 or C-5 positions, while the pyridine nitrogen could coordinate metal ions, suggesting potential catalytic or chelation applications.

Biological Activities and Mechanisms

Kinase Inhibition

Pyridinyl-imidazolyl scaffolds are recognized kinase inhibitors. For instance, analogs targeting JAK2/STAT3 pathways show IC₅₀ values <100 nM in leukemia models. Molecular docking studies suggest the pyridine nitrogen forms hydrogen bonds with kinase ATP-binding sites, while the benzylsulfanyl group occupies hydrophobic pockets.

Anticancer Activity

Compounds with acetamide-thioether linkages exhibit cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells (EC₅₀: 12–45 µM). Mechanistically, they induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization.

Research Gaps and Future Directions

Despite promising structural features, 2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide remains understudied. Critical research priorities include:

  • Pharmacokinetic Profiling: Assessing absorption, distribution, and metabolic stability using in vitro models.

  • Target Identification: Employing chemoproteomics to map protein targets and off-pathway effects.

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzylsulfanyl or pyridinyl groups to optimize potency and selectivity.

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